
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C17H16OTe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-one
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-thiol
Uniqueness
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different functional groups, such as ketones or thiols. The hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile in various applications .
Eigenschaften
CAS-Nummer |
920977-32-8 |
|---|---|
Molekularformel |
C15H14OTe |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3 |
InChI-Schlüssel |
SYQAUARMXOUJGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


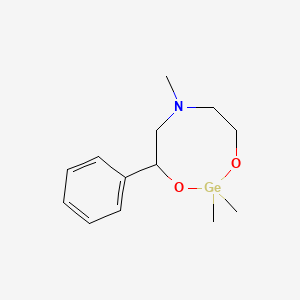
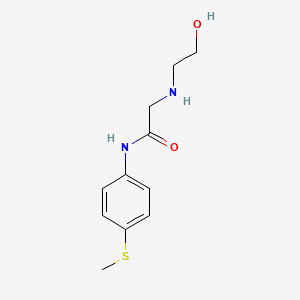
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
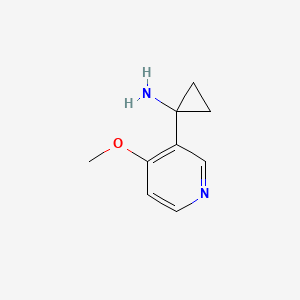
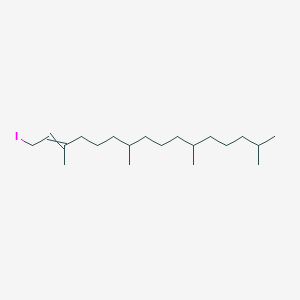
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
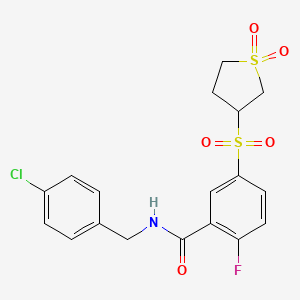
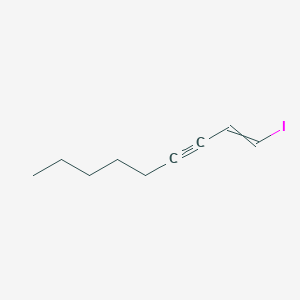
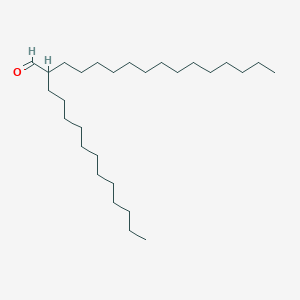
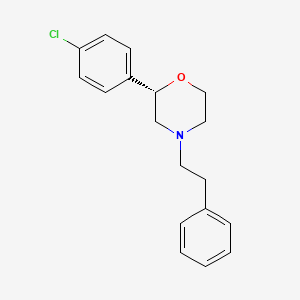
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)
